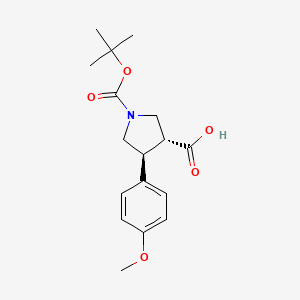
N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide
Vue d'ensemble
Description
“N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide” is a synthetic compound with the empirical formula C11H16N2O2 . It has a molecular weight of 208.26 . This compound is used in various scientific experiments due to its unique physical and chemical properties, synthesis pathways, and biological activities.
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide” can be represented by the SMILES stringCc1cnc(NC(=O)C(C)(C)C)c(O)c1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Medicinal Chemistry: Heterocyclic Compound Synthesis
N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide: is a valuable heterocyclic building block in medicinal chemistry. It can be used to synthesize a variety of compounds with potential biological activities, such as anti-fibrotic drugs . The pyridinyl moiety present in this compound is a common feature in many pharmaceuticals, indicating its importance in drug design and synthesis.
Pharmacology: Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit anti-fibrotic activity . These derivatives have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, which are key markers in the development of fibrotic diseases.
Chemical Biology: Collagen Prolyl 4-Hydroxylases Inhibition
In chemical biology, N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide derivatives can act as inhibitors of collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the maturation of collagen, and their inhibition is a potential therapeutic approach for treating fibrosis.
Organic Chemistry: Building Blocks for Libraries
As a heterocyclic compound, it serves as a solid foundation for constructing libraries of novel compounds with diverse biological activities . Its structural versatility allows for the creation of a wide range of derivatives, expanding the possibilities for discovery in organic chemistry.
Biochemistry: Study of Molecular Interactions
The biochemical applications of this compound include studying molecular interactions, particularly in the context of binding to enzymes or receptors involved in fibrotic pathways . Understanding these interactions can lead to the development of more effective anti-fibrotic therapies.
Toxicology: Safety and Hazard Assessment
N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide: is subject to toxicological evaluation to determine its safety profile. It has been classified with hazard statements such as acute oral toxicity and eye irritation, which are important considerations in its handling and use in research applications .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has the signal word “Warning” and the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, advising to avoid contact with eyes and skin .
Propriétés
IUPAC Name |
N-(3-hydroxy-5-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-8(14)9(12-6-7)13-10(15)11(2,3)4/h5-6,14H,1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQPAXMKHZVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673574 | |
| Record name | N-(3-Hydroxy-5-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide | |
CAS RN |
1203499-11-9 | |
| Record name | N-(3-Hydroxy-5-methyl-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Hydroxy-5-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)




![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)



